molecular formula C11H10BrN3O B8570755 2-[(6-bromopyridin-2-yl)methyl]-5-cyclopropyl-1,3,4-oxadiazole

2-[(6-bromopyridin-2-yl)methyl]-5-cyclopropyl-1,3,4-oxadiazole

Cat. No. B8570755
M. Wt: 280.12 g/mol
InChI Key: FWHWOTTYIMZAIK-UHFFFAOYSA-N
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Patent
US08367706B2

Procedure details

N′-[2-(6-Bromopyridin-2-yl)acetyl]cyclopropanecarbohydrazide (200 mg, 0.67 mmol) and Burgess reagent (320 mg, 1.34 mmol) were combined in THF (4.0 mL) and heated at 100° C. for 25 min in a microwave. The reaction mixture was concentrated and directly purified by flash chromatography (10-100% EtOAc/hexanes) to afford the title compound as a colorless solid.
Name
N′-[2-(6-Bromopyridin-2-yl)acetyl]cyclopropanecarbohydrazide
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
320 mg
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[N:7]=[C:6]([CH2:8][C:9]([NH:11][NH:12][C:13]([CH:15]2[CH2:17][CH2:16]2)=[O:14])=O)[CH:5]=[CH:4][CH:3]=1.CC[N+](S(N=C(OC)[O-])(=O)=O)(CC)CC>C1COCC1>[Br:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]([CH2:8][C:9]2[O:14][C:13]([CH:15]3[CH2:17][CH2:16]3)=[N:12][N:11]=2)[N:7]=1

Inputs

Step One
Name
N′-[2-(6-Bromopyridin-2-yl)acetyl]cyclopropanecarbohydrazide
Quantity
200 mg
Type
reactant
Smiles
BrC1=CC=CC(=N1)CC(=O)NNC(=O)C1CC1
Step Two
Name
Quantity
320 mg
Type
reactant
Smiles
CC[N+](CC)(CC)S(=O)(=O)N=C([O-])OC
Step Three
Name
Quantity
4 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
CUSTOM
Type
CUSTOM
Details
directly purified by flash chromatography (10-100% EtOAc/hexanes)

Outcomes

Product
Name
Type
product
Smiles
BrC1=NC(=CC=C1)CC=1OC(=NN1)C1CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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